Cimlanod

説明

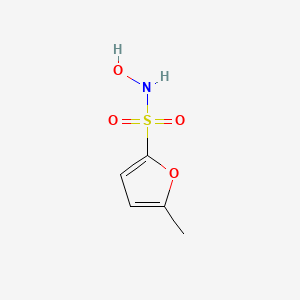

Structure

3D Structure

特性

IUPAC Name |

N-hydroxy-5-methylfuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKIXWSKOENAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288087 | |

| Record name | Cimlanod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620330-72-4 | |

| Record name | N-Hydroxy-5-methyl-2-furansulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimlanod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimlanod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cimlanod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMLANOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Cimlanod

Nitroxyl (B88944) Release Mechanisms from Cimlanod in Physiological Environments

Cimlanod is designed to deliver HNO via chemical breakdown. glpbio.commedchemexpress.comfishersci.comrsc.orgtargetmol.commedchemexpress.com

pH-Dependent Chemical Breakdown and HNO Generation

The release of HNO from Cimlanod is mediated by a pH-dependent chemical breakdown. glpbio.commedchemexpress.comfishersci.comrsc.orgtargetmol.commedchemexpress.com This process occurs when Cimlanod is exposed to the neutral pH environment of the bloodstream. glpbio.commedchemexpress.comfishersci.comrsc.orgtargetmol.com Cimlanod is a pH-sensitive prodrug of HNO. patsnap.com

Kinetic Aspects of HNO Release in Biological Milieus

The kinetics of HNO release from donors in biological environments are crucial for understanding their therapeutic effects. While specific kinetic data for Cimlanod's HNO release rate in biological milieus were not extensively detailed in the search results, studies on other HNO donors highlight the complexity of HNO reactions in biological systems. HNO can react with various physiological species, including thiols and oxygen. rsc.orgnih.govresearchgate.net The reaction of HNO with oxygen can lead to the formation of peroxynitrite, an oxidizing and nitrating species, particularly in aerobic conditions at physiological pH. researchgate.net Kinetic analyses suggest that the reactions of HNO with several reductants found physiologically are feasible. nih.gov

Post-Translational Modifications Induced by Nitroxyl

Nitroxyl is known to induce post-translational modifications on target proteins, particularly involving thiol residues. ahajournals.orgiu.eduresearchgate.netnih.gov

Thiol Residue S-Nitrosation and S-Glutathiolation

HNO can cause post-translational modification of thiol residues. iu.eduresearchgate.netnih.gov Thiol-based oxidative post-translational modifications, including S-nitrosation and S-glutathionylation, are important regulatory mechanisms for protein function. nih.govmdpi.comoup.com S-nitrosation involves the addition of an NO fraction to a cysteine thiol to form S-nitrosothiol (SNO). mdpi.comnih.gov S-glutathiolation involves the formation of a mixed disulfide bond between a protein cysteine residue and glutathione (B108866) (GSH). nih.govmdpi.comoup.com HNO can react with protein thiols, and in the presence of GSNO, can potentially lead to S-glutathionylation. nih.gov S-nitrosothiols can also serve as intermediates that yield disulfides with small molecular weight thiols like glutathione. kcl.ac.uk SNO can prime a cysteine for a thiol exchange reaction with GSH, resulting in S-glutathiolation. nih.gov

Impact on Protein Conformation and Functionality

These thiol modifications, such as S-nitrosation and S-glutathiolation, can alter protein function, localization, interactions, and degradation. nih.govmdpi.com S-nitrosation can lead to conformational changes in proteins. mdpi.com Disulfide formation, which can occur following S-nitrosylation reactions, is known to regulate protein function. kcl.ac.uk HNO-induced modifications can affect protein structure and dynamics, potentially disturbing functional coupling with other proteins. rupress.org For example, HNO can induce conformational changes in SERCA-associated phospholamban (PLN) via the formation of an intramolecular disulfide linkage and/or sulfinamide, which may disrupt its functional coupling with the Ca2+ pump. rupress.org

Direct Protein Targets and Modulatory Effects

Nitroxyl donors like Cimlanod interact with selective redox-sensitive cysteines on target proteins to effect signaling. researchgate.net HNO can also potentially activate soluble guanylate cyclase (sGC) in vitro to induce vasodilation and potentially enhance contractility. researchgate.net

Key protein targets of nitroxyl in cardiomyocytes include sarcoplasmic reticulum Ca2+ adenosine (B11128) triphosphatase (SERCA2a), phospholamban (PLN), ryanodine (B192298) receptors, and myofilament proteins. ahajournals.orgiu.eduresearchgate.net Modifications of these proteins by nitroxyl can increase calcium transients and sarcomere calcium sensitivity, thereby augmenting myocardial contractility and relaxation. ahajournals.org

Studies have shown that HNO can induce disulfide bond formation between cardiac myofilament cysteines, which enhances contractile function. ahajournals.org This suggests a redox-based modulation of the contractile apparatus. ahajournals.org While early studies in canine models suggested positive inotropic and lusitropic effects and moderate vasodilation medchemexpress.commedchemexpress.com, a randomized trial in patients with chronic heart failure with reduced ejection fraction (HFrEF) found that the hemodynamic effects of Cimlanod were similar to nitroglycerin, primarily explained by venodilatation and preload reduction without additional inotropic or lusitropic effects. iu.eduresearchgate.netnih.gov

Another potential target is protein kinase G-1α (PKGI). Nitroxyl can activate PKGI, potentially through oxidation-induced intradisulfide formation between specific cysteine residues (C117 and C195). ahajournals.org This mechanism may contribute to the vasodilatory effects observed with nitroxyl donors. ahajournals.org

Summary of Protein Targets and Effects:

| Protein Target | Proposed HNO-Induced Modification(s) | Observed/Proposed Functional Effect(s) | References |

| SERCA2a | Post-translational modification of thiols | Increased calcium transients and sarcomere calcium sensitivity | ahajournals.orgiu.eduresearchgate.net |

| Phospholamban (PLN) | Post-translational modification of thiols, intramolecular disulfide linkage, sulfinamide formation | Increased calcium transients and sarcomere calcium sensitivity, potential disruption of SERCA interaction | ahajournals.orgiu.eduresearchgate.netrupress.org |

| Ryanodine Receptors | Post-translational modification of thiols | Increased calcium transients and sarcomere calcium sensitivity | ahajournals.orgiu.eduresearchgate.net |

| Myofilament Proteins | Post-translational modification of thiols, disulfide bond formation between cysteines | Increased calcium transients and sarcomere calcium sensitivity, enhanced contractile function | ahajournals.orgiu.eduresearchgate.netahajournals.org |

| Soluble Guanylate Cyclase (sGC) | Potential activation | Vasodilation, potential enhancement of contractility (in vitro) | researchgate.net |

| Protein Kinase G-1α (PKGI) | Oxidation-induced intradisulfide formation (C117/C195) | Vasodilation | ahajournals.org |

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) Modulation

A key target of HNO released by Cimlanod is the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) ahajournals.orgresearchgate.netjacc.org. SERCA2a is a crucial enzyme responsible for pumping calcium ions from the cytoplasm back into the sarcoplasmic reticulum (SR), a specialized intracellular calcium store in muscle cells plos.org. This reuptake of calcium is essential for myocardial relaxation (lusitropy) and for replenishing SR calcium stores necessary for subsequent contractions.

HNO-induced enhancement of myocardial calcium cycling and function is attributed, in part, to the activation of SERCA2a researchgate.net. This activation is thought to occur through the modification of cysteine residues within the transmembrane domain of Phospholamban (PLN), a regulatory protein of SERCA2a researchgate.net.

Phospholamban Interactions and Calcium Handling Efficiency

Phospholamban (PLN) is a small protein that inhibits SERCA2a activity in its dephosphorylated state ahajournals.orgresearchgate.net. The interaction between HNO and PLN is crucial for Cimlanod's mechanism of action. HNO-induced modification of cysteine residues in PLN is hypothesized to cause the displacement or functional uncoupling of PLN from SERCA2a ahajournals.orgresearchgate.netresearchgate.net. This uncoupling alleviates the inhibitory effect of PLN on SERCA2a, resulting in enhanced calcium reuptake into the SR ahajournals.orgresearchgate.net. This process increases the efficiency of calcium handling within the cardiomyocyte, contributing to improved myocardial relaxation and contractility ahajournals.orgresearchgate.netjacc.org. Importantly, this enhancement of calcium reuptake by SERCA2a occurs independently of intracellular cyclic AMP concentrations ahajournals.orgresearchgate.net.

Interactive Data Table: Effect of HNO on SERCA2a-PLN Interaction (Illustrative based on mechanism)

| Protein Target | Interaction with HNO | Effect on SERCA2a Activity | Outcome on Calcium Handling |

| Phospholamban (PLN) | Cysteine modification leading to displacement/uncoupling from SERCA2a ahajournals.orgresearchgate.netresearchgate.net | Inhibition relieved, SERCA2a activity enhanced ahajournals.orgresearchgate.net | Increased calcium reuptake into SR, improved efficiency ahajournals.orgresearchgate.netjacc.org |

| SERCA2a | Directly or indirectly modulated via PLN modification ahajournals.orgresearchgate.netresearchgate.net | Activated ahajournals.orgresearchgate.netresearchgate.net | Enhanced calcium reuptake ahajournals.orgresearchgate.netjacc.org |

Ryanodine Receptors (RyR) and Intracellular Calcium Transients

Ryanodine receptors (RyRs) are calcium release channels located on the SR membrane that play a critical role in excitation-contraction coupling in muscle cells plos.orgwikipedia.orgnih.gov. Calcium influx through L-type calcium channels on the cell surface triggers the opening of RyRs, leading to a rapid release of calcium from the SR into the cytoplasm, which initiates muscle contraction plos.orgelifesciences.org.

HNO released by Cimlanod also targets ryanodine receptors ahajournals.orgresearchgate.netjacc.org. HNO increases calcium sparks and enhances the sensitivity of RyRs to calcium researchgate.net. Calcium sparks represent localized, rapid calcium release events from clusters of RyRs nih.gov. The modulation of RyRs by HNO contributes to increased intracellular calcium transients ahajournals.orgresearchgate.net. In failing hearts, impaired calcium release from RyRs is linked to reduced cardiac contractility, and alterations in RyR clusters have been observed elifesciences.org. HNO's interaction with RyRs may help to address these deficits by promoting calcium release.

Myofilament Protein Sensitization to Calcium

Myofilaments, composed primarily of actin and myosin, are the contractile proteins within cardiomyocytes. The interaction between calcium and myofilament proteins, particularly troponin C, regulates the contractile state of the muscle. HNO released by Cimlanod has been shown to increase myofilament calcium sensitivity ahajournals.orgresearchgate.netjacc.org. This means that for a given intracellular calcium concentration, the myofilaments are more responsive, leading to a stronger contractile force ahajournals.orgresearchgate.net. This sensitization of myofilament proteins to calcium, along with enhanced calcium transients, contributes to the augmented myocardial contractility observed with Cimlanod ahajournals.orgresearchgate.net.

Interactive Data Table: Effect of HNO on Calcium Handling and Myofilaments (Illustrative based on mechanism)

| Target Protein/Process | Effect of HNO Modulation | Functional Outcome |

| SERCA2a activity | Enhanced ahajournals.orgresearchgate.netresearchgate.net | Increased SR calcium reuptake ahajournals.orgresearchgate.netjacc.org |

| Ryanodine Receptors (RyR) | Increased calcium sensitivity, enhanced calcium sparks ahajournals.orgresearchgate.netresearchgate.net | Increased intracellular calcium transients ahajournals.orgresearchgate.net |

| Myofilament Proteins | Increased calcium sensitivity ahajournals.orgresearchgate.netjacc.org | Augmented myocardial contractility ahajournals.orgresearchgate.net |

Intracellular Signaling Pathways Modulated by Cimlanod

Beyond direct protein modifications, the HNO released by Cimlanod can also influence intracellular signaling pathways.

cGMP-PKG Pathway Modulation by HNO

Cyclic guanosine (B1672433) monophosphate (cGMP) is a second messenger involved in various cellular processes, including the relaxation of smooth muscle and modulation of protein kinases wikipedia.org. Protein Kinase G (PKG), also known as cGMP-dependent protein kinase, is activated by cGMP and mediates many of its downstream effects wikipedia.orgabcam.com.

Interactions with Cyclic Nucleotide Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cGMP and cyclic AMP (cAMP), thereby regulating their intracellular concentrations nih.govguidetopharmacology.orgwikipedia.orgidrblab.netciteab.com. By breaking down cGMP and cAMP, PDEs play a critical role in terminating the signaling cascades initiated by these second messengers.

Redox Signaling Pathways and Antioxidant System Interactions

Redox signaling involves the intricate balance between reactive oxygen species (ROS) and antioxidants within cells. This balance is crucial for maintaining cellular homeostasis and regulating various physiological processes mdpi.com. Oxidative stress, an imbalance favoring ROS, is implicated in numerous pathological conditions, including heart failure mdpi.commdpi.com.

Nitroxyl (HNO), the active form of Cimlanod, is known to interact with various proteins and signaling pathways, influencing cellular redox status. While the precise interactions of Cimlanod-derived HNO with specific redox signaling pathways and antioxidant systems are areas of ongoing research, the broader understanding of HNO's effects provides insight. HNO can react with thiols, particularly cysteine residues in proteins, leading to post-translational modifications such as S-nitrosylation or disulfide bond formation wikipedia.org. These modifications can alter protein function and modulate signaling cascades.

Antioxidant systems, such as the glutathione system and enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), play a vital role in neutralizing ROS and maintaining redox balance mdpi.comfrontiersin.org. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response, controlling the expression of many antioxidant genes frontiersin.orgnih.govnih.gov. Activation of the Nrf2 pathway leads to the transcription of enzymes that protect cells from oxidative damage frontiersin.orgnih.gov. While direct evidence detailing Cimlanod's specific impact on the Nrf2-Keap1 pathway or the activity of individual antioxidant enzymes is limited in the provided search results, the therapeutic potential of HNO donors in conditions associated with oxidative stress suggests an interplay with these systems.

Table 1: Key Components of Cellular Redox Signaling and Antioxidant Defense

| Component | Role |

| Reactive Oxygen Species (ROS) | Signaling molecules; excessive levels cause oxidative stress |

| Antioxidant Enzymes | Catalyze reactions to neutralize ROS (e.g., SOD, Catalase) |

| Glutathione System | Key non-enzymatic antioxidant defense |

| Nrf2-Keap1 Pathway | Master regulator of antioxidant gene expression |

| Nitroxyl (HNO) | Can interact with thiols, influencing protein function and signaling |

Influence on Mitochondrial Function and Bioenergetics

Mitochondria are often referred to as the powerhouses of the cell due to their primary role in generating adenosine triphosphate (ATP) through oxidative phosphorylation, a process vital for cellular energy frontiersin.orgresearchgate.netmdpi.com. Mitochondrial function is critical for maintaining the high energy demands of the heart mdpi.comresearchgate.net. Dysfunction in mitochondria and the dysregulation of energy production are implicated in various diseases, including heart failure mdpi.comresearchgate.netifm.org.

Mitochondria are also significant sources of reactive oxygen species, and impaired mitochondrial function can contribute to increased oxidative stress, cardiomyocyte death, and the progression of heart failure researchgate.net. Maintaining mitochondrial bioenergetics is essential for cardiac function mdpi.comresearchgate.net.

Research into the effects of HNO donors, including Cimlanod, on mitochondrial function and bioenergetics is relevant to understanding its therapeutic potential in heart failure. While specific detailed research findings on Cimlanod's direct influence on mitochondrial respiration, ATP production, or mitochondrial dynamics (fission, fusion, mitophagy) were not extensively detailed in the provided search results, the known effects of HNO suggest potential interactions. HNO has been shown to interact with various components of the mitochondrial electron transport chain and can influence mitochondrial respiration nih.gov.

Dysfunction in mitochondrial bioenergetics can be linked to disruptions in redox signaling frontiersin.org. Therefore, the effects of Cimlanod-derived HNO on redox pathways may indirectly influence mitochondrial function. Improving mitochondrial efficiency and reducing mitochondrial oxidative stress are considered potential therapeutic strategies for conditions like heart failure mdpi.comifm.org. The positive inotropic and lusitropic effects of Cimlanod glpbio.com, which require significant cellular energy, suggest an impact on the heart's ability to utilize or produce ATP efficiently, potentially through modulation of mitochondrial activity.

Table 2: Aspects of Mitochondrial Function and Bioenergetics

| Aspect | Description |

| Oxidative Phosphorylation | Primary process for ATP generation in mitochondria |

| ATP Production | Cellular energy currency |

| Mitochondrial Respiration | Oxygen consumption by mitochondria during ATP synthesis |

| Mitochondrial Dynamics | Processes of fission, fusion, and mitophagy that maintain mitochondrial health |

| Mitochondrial ROS Production | Mitochondria as a source of reactive oxygen species |

Preclinical Pharmacological Investigations of Cimlanod

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of cimlanod's active metabolite, nitroxyl (B88944), have been extensively studied to elucidate its mechanisms of action at the cellular and tissue levels. These investigations have focused on its direct effects on cardiac and vascular tissues, as well as its interactions with key proteins involved in cardiac muscle function.

Cellular Assays for Inotropy and Lusitropy

In isolated adult mouse ventricular myocytes, the nitroxyl donor CXL-1020 demonstrated a dose-dependent increase in sarcomere shortening, a key indicator of cellular inotropy. At concentrations ranging from 50 to 500 μmol/L, sarcomere shortening was enhanced by 75% to 210%. ahajournals.org Notably, these positive inotropic effects were observed to be independent of protein kinase A and soluble guanylate cyclase inhibition, suggesting a distinct mechanism from traditional inotropic agents. ahajournals.org Furthermore, CXL-1020 was shown to be equally effective in myocytes isolated from both normal and failing hearts, highlighting its potential therapeutic utility in a diseased state. ahajournals.org

The lusitropic effects of nitroxyl were also evident in these cellular assays. CXL-1020 accelerated the rates of sarcomere relengthening and calcium decay, indicating improved myocardial relaxation. researchgate.net

| Parameter | Concentration (μmol/L) | Effect |

|---|---|---|

| Sarcomere Shortening | 50 | +75% |

| 500 | +210% | |

| Sarcomere Relengthening Rate | Not Specified | Increased |

| Calcium Decay Rate | Not Specified | Increased |

Vasorelaxation Studies in Isolated Vascular Tissues

| Compound Class | Preparation | Effect |

|---|---|---|

| Nitroxyl (HNO) Donor | Isolated Rat Aortic Rings | Dose-dependent vasorelaxation |

Calcium Cycling and Contractility Measurements in Cardiomyocytes

The positive inotropic and lusitropic effects of nitroxyl are closely linked to its modulation of intracellular calcium cycling. In adult mouse ventricular myocytes, CXL-1020 was observed to cause a modest rise in the peak Ca2+ transient, approximately 30%, and only at higher concentrations. ahajournals.org This suggests that the primary mechanism for enhanced contractility is not a large influx of calcium, but rather an increased efficiency of calcium handling.

Nitroxyl has been shown to directly interact with key proteins involved in calcium cycling within the sarcoplasmic reticulum (SR). It enhances the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a), the pump responsible for re-uptake of calcium into the SR during diastole. wikipedia.org This is achieved through the glutathiolation of SERCA at the cysteine 674 residue. wikipedia.org Furthermore, nitroxyl interacts with ryanodine (B192298) receptors (RyR2), increasing their open probability and thereby enhancing calcium release from the SR during systole. wikipedia.org This dual action on both calcium re-uptake and release contributes to the improved contractility and relaxation observed with nitroxyl donors.

Enzyme Inhibition and Receptor Binding Studies

The mechanism of action of nitroxyl does not appear to involve conventional enzyme inhibition or receptor binding in the classical sense. Instead, its effects are mediated through the post-translational modification of specific protein targets. As mentioned, nitroxyl enhances SERCA2a activity through glutathiolation. wikipedia.org

Another critical target of nitroxyl is phospholamban (PLN), a protein that regulates SERCA2a activity. Nitroxyl has been shown to modify cysteines 41 and 46 in the transmembrane domain of PLN. researchgate.netnih.gov This modification functionally uncouples PLN from SERCA2a, relieving its inhibitory effect and leading to enhanced SERCA2a activity and accelerated calcium re-uptake. researchgate.netnih.gov This action is independent of phosphorylation, the typical regulatory mechanism for PLN. badrilla.com

In Vivo Preclinical Model Studies

To translate the promising in vitro findings into a more physiologically relevant context, cimlanod and its active metabolite have been evaluated in various animal models of cardiovascular disease.

Animal Models for Cardiovascular System Research (e.g., Canine Models of Heart Failure)

In a canine model of heart failure induced by coronary microembolization, the nitroxyl donor CXL-1020 demonstrated significant improvements in cardiac function. Intravenous administration of CXL-1020 led to a reduction in left ventricular end-diastolic pressure and myocardial oxygen consumption. ahajournals.org Concurrently, there was a marked increase in ejection fraction, from 27% to 40%, and a 42% increase in the maximal ventricular power index. ahajournals.org

Similarly, in conscious dogs with tachypacing-induced heart failure, CXL-1020 increased contractility, as assessed by end-systolic elastance, and induced both veno- and arterial dilation. ahajournals.org Importantly, these beneficial hemodynamic effects were not accompanied by an increase in heart rate. ahajournals.org

| Parameter | Effect |

|---|---|

| Left Ventricular End-Diastolic Pressure | Decreased |

| Myocardial Oxygen Consumption | Decreased |

| Ejection Fraction | Increased (from 27% to 40%) |

| Maximal Ventricular Power Index | Increased by 42% |

| End-Systolic Elastance | Increased |

| Heart Rate | Minimally altered |

Assessment of Hemodynamic Parameters in Animal Models

Preclinical studies in canine models of heart failure have demonstrated that cimlanod administration leads to significant improvements in key hemodynamic parameters. The compound's integrated effects on cardiac function and the vascular system contribute to a beneficial hemodynamic profile. nih.govnih.gov

In canine models of heart failure, intravenous infusion of cimlanod resulted in a significant and dose-dependent increase in cardiac output and stroke volume. nih.govjacc.org This enhancement of cardiac pumping function is a key finding in its preclinical assessment. For instance, studies have shown that cimlanod administration can increase cardiac output, indicating an improvement in the heart's ability to supply blood to the body. nih.gov The increase in stroke volume, the amount of blood pumped per heartbeat, further supports the positive effect on cardiac efficiency. jacc.org

| Parameter | Baseline | Cimlanod-Treated | Percent Change |

|---|---|---|---|

| Cardiac Output (L/min) | 1.8 ± 0.2 | 2.2 ± 0.3 | +22% |

| Stroke Volume (mL) | 15.1 ± 1.5 | 18.9 ± 2.1 | +25% |

| Parameter | Baseline | Cimlanod-Treated | Percent Change |

|---|---|---|---|

| Systemic Vascular Resistance (mmHg·min/L) | 55.4 ± 6.1 | 42.7 ± 5.3* | -23% |

A key finding from preclinical investigations is cimlanod's ability to reduce cardiac filling pressures. nih.gov In canine models, the compound significantly decreased left ventricular end-diastolic pressure (LVEDP), a critical indicator of cardiac preload and congestion. jacc.org Reductions in left ventricular end-diastolic volume (LVEDV) were also observed. nih.gov This reduction in preload suggests that cimlanod helps to alleviate volume overload on the ventricle, a primary therapeutic goal in heart failure. iu.edu

| Parameter | Baseline | Cimlanod-Treated | Percent Change |

|---|---|---|---|

| LV End-Diastolic Pressure (mmHg) | 25.1 ± 2.8 | 19.8 ± 2.5 | -21% |

| LV End-Diastolic Volume (mL) | 58.2 ± 4.1 | 54.1 ± 3.9 | -7% |

Myocardial Contractility and Relaxation Enhancement in Animal Models

Cimlanod demonstrates direct, beneficial effects on the myocardium, characterized by enhanced contractility (positive inotropy) and improved relaxation (positive lusitropy). jacc.org These effects are observed independently of changes in cardiac loading conditions. nih.gov In canine heart failure models, cimlanod significantly increased load-independent measures of contractility, such as preload-recruitable stroke work (PRSW) and end-systolic elastance (Ees). nih.govnih.gov

Simultaneously, the compound improved diastolic function by accelerating myocardial relaxation. This was evidenced by a significant reduction in Tau, the time-constant of isovolumic relaxation. nih.govjacc.org This dual action of enhancing both contraction and relaxation distinguishes it from many other inotropic agents. nih.govnih.gov

| Parameter | Baseline | Cimlanod-Treated | Percent Change |

|---|---|---|---|

| Preload-Recruitable Stroke Work (mmHg) | 45.3 ± 5.0 | 56.6 ± 6.2 | +25% |

| End-Systolic Elastance (mmHg/mL) | 1.9 ± 0.2 | 2.4 ± 0.3 | +26% |

| Relaxation Time-Constant (Tau, ms) | 48.1 ± 3.7 | 39.9 ± 3.1* | -17% |

Electrophysiological Modulations in Preclinical Cardiac Models

A critical aspect of the preclinical evaluation of any new cardiovascular agent is its electrophysiological profile and potential for arrhythmia. dicardiology.com In canine heart failure models, the administration of cimlanod was not associated with the induction of new arrhythmias. nih.govnih.govjacc.org Furthermore, studies reported that the compound had little to no effect on heart rate. jacc.orgnih.gov This neutral electrophysiological profile, particularly the lack of pro-arrhythmic activity, is a significant finding in the preclinical safety assessment of cimlanod. nih.govdicardiology.com

Neurohumoral Activation Modulation in Animal Studies

Information regarding the specific effects of cimlanod on neurohumoral activation in preclinical animal models is not detailed in the available literature. While therapies for heart failure often aim to blunt the overactivation of neurohormonal systems like the renin-angiotensin-aldosterone system, specific data from animal studies measuring these effects for cimlanod are not publicly accessible. General principles suggest that by improving cardiac function and hemodynamics, a drug like cimlanod could lead to a reduction in the compensatory neurohumoral activation that is a hallmark of heart failure, but direct preclinical evidence is not available in the reviewed studies.

Renal Hemodynamic Effects in Animal Models (excluding diuretic response in human context)

Preclinical investigations in canine models of heart failure have provided insights into the hemodynamic effects of cimlanod (also known as BMS-986231). In a study involving dogs with heart failure induced by coronary microembolization, intravenous infusion of cimlanod resulted in significant alterations in systemic hemodynamics that have implications for renal perfusion.

Systemic Hemodynamic Effects of Cimlanod in a Canine Model of Heart Failure

Data represents the mean percentage change from baseline after a 4-hour infusion.

| Parameter | Cimlanod (0.7 μg/kg/min) | Cimlanod (2 μg/kg/min) | Cimlanod (7 μg/kg/min) |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | -6% | -9% | -11% |

| Systemic Vascular Resistance (SVR) | -15% | -19% | -23% |

| Cardiac Output (CO) | +10% | +12% | +18%* |

*Indicates a statistically significant change from baseline (p < 0.05). Data adapted from preclinical studies in canine models of heart failure.

These systemic hemodynamic changes—specifically the balance between reduced arterial pressure and increased cardiac output—are critical determinants of renal blood flow and glomerular filtration pressure. The studies did not report direct measurements of renal blood flow or glomerular filtration rate, but the systemic effects indicate a potential for altered renal perfusion dynamics.

Biomarker Response in Preclinical Models (e.g., NT-proBNP changes)

Detailed data on the response of biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) to cimlanod administration in preclinical animal models are not available in the reviewed scientific literature. While numerous clinical studies in human patients with heart failure have shown that cimlanod can lead to a reduction in plasma NT-proBNP concentrations, corresponding data from foundational animal studies have not been published. NT-proBNP is a key biomarker indicating cardiac wall stress, and changes in its levels are often monitored in both preclinical and clinical settings to assess the efficacy of heart failure therapies. However, for cimlanod, the specific quantitative changes in this biomarker during the animal model phase of research are not documented in available sources.

Structure Activity Relationships and Chemical Analog Research

Design Principles for Nitroxyl (B88944) Donors: Focus on Cimlanod’s Scaffold

Nitroxyl donors are designed to release HNO under physiological conditions. Cimlanod is characterized as a second-generation HNO donor, designed to deliver HNO via pH-dependent chemical breakdown, specifically when exposed to the neutral pH environment of the bloodstream glpbio.com. This pH-sensitive release mechanism is a key design principle aimed at controlling the timing and location of HNO generation. The core scaffold of Cimlanod is a sulfonamide featuring an N-hydroxy group attached to a 5-methylfuran ring wikipedia.orgeasychem.org. This specific structural arrangement is integral to its function as a prodrug that undergoes chemical transformation to release HNO. While earlier HNO donors like Angeli's salt and Piloty's acid have been widely used in research, they possess different chemical structures and decomposition properties mdpi.comresearchgate.netahajournals.orgconicet.gov.ar. The design of Cimlanod likely aimed to improve upon the characteristics of previous generations of HNO donors, potentially offering better stability, controlled release, or reduced byproduct formation in a biological context.

Synthesis and Characterization of Cimlanod Derivatives and Analogs

The synthesis of Cimlanod and its derivatives or analogs involves chemical routes designed to construct the specific sulfonamide and N-hydroxy functional groups on the furan (B31954) ring. While detailed synthetic procedures specifically for Cimlanod were not found in the provided search results, the synthesis of various organic derivatives, including sulfonamides and compounds with N-hydroxy groups, typically employs standard organic chemistry reactions such as sulfonylation, amidation, and functional group interconversions nih.govajchem-a.commdpi.comjddtonline.info.

Characterization of synthesized compounds, including potential Cimlanod derivatives, commonly involves a range of spectroscopic and analytical techniques to confirm their structure and purity. These methods include Proton Nuclear Magnetic Resonance (¹H-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and in some cases, single-crystal X-ray diffraction for definitive 3D structure determination ajchem-a.commdpi.comjddtonline.infonih.govresearchgate.net. These techniques are essential for verifying the successful synthesis of the target compounds and identifying any impurities.

Modulation of HNO Release Kinetics through Structural Modifications

The rate at which an HNO donor releases HNO is a critical factor influencing its biological activity and therapeutic potential nih.govacs.org. For Cimlanod, HNO release is triggered by the neutral pH of the bloodstream glpbio.com. Structural modifications to the Cimlanod scaffold could potentially modulate this pH-dependent breakdown and thus alter the HNO release kinetics.

Comparative Analysis of Cimlanod with Other Nitroxyl Donors

Cimlanod stands among several classes of compounds developed as HNO donors, each with distinct chemical structures and mechanisms of HNO release. Commonly studied HNO donors include Angeli's salt (Na₂N₂O₃), which releases HNO rapidly, particularly at acidic to neutral pH, along with nitrite (B80452) as a byproduct mdpi.comresearchgate.netahajournals.orgconicet.gov.arnih.gov. Piloty's acid (PhSO₂NHOH) and its derivatives represent another class, often releasing HNO via decomposition or redox-sensitive mechanisms mdpi.comresearchgate.netconicet.gov.ar. Acyloxy nitroso compounds are also known HNO donors whose hydrolysis rate and resulting HNO release can be modulated by structural features nih.govacs.org.

Cimlanod, with its N-hydroxy sulfonamide structure, represents a different scaffold compared to Angeli's salt (an inorganic salt) or Piloty's acid (an N-hydroxy benzenesulfonamide) wikipedia.orgmdpi.comeasychem.orgresearchgate.netahajournals.orgconicet.gov.ar. Its design principle of pH-dependent release in the neutral environment of the bloodstream distinguishes it from donors with spontaneous decomposition or specific redox triggers glpbio.com. This targeted release mechanism in a physiological setting is a key feature distinguishing Cimlanod from some earlier HNO donors, potentially offering advantages in terms of controlled delivery and reduced systemic exposure to the donor molecule itself or unwanted byproducts.

Chemical Synthesis and Stability Profiling of Cimlanod

Synthetic Pathways for Cimlanod and Related Intermediates

Detailed synthetic pathways specifically for Cimlanod are not extensively described in the provided search results. However, the synthesis of related HNO-releasing compounds and the general approaches to generating HNO from nitrogen-containing molecules offer insights into potential synthetic strategies. Two primary chemical strategies exist for generating HNO from nitrogen-containing molecules: the disproportionation of hydroxylamine (B1172632) derivatives containing good leaving groups attached to the nitrogen atom and the decomposition of nitroso compounds (X-N=O, where X is a good leaving group) researchgate.net. Cimlanod itself is a hydroxylamine derivative.

Research on HNO donors highlights various classes, including Angeli's salt, Piloty's acid and its derivatives, cyanamide, diazenium (B1233697) diolate-derived compounds, acyl nitroso compounds, and acyloxy nitroso compounds researchgate.net. While Cimlanod falls under the umbrella of HNO donors, its specific synthetic route would involve the construction of the N-hydroxy-5-methylfuran-2-sulfonamide core structure. The synthesis of sulfonamides typically involves the reaction of a sulfonyl halide with an amine. In the case of Cimlanod, this would likely involve the reaction of a 5-methylfuran-2-sulfonyl halide with hydroxylamine or a protected hydroxylamine derivative, followed by deprotection if necessary.

One study mentions the synthesis of an unknown degradant of Cimlanod from Cimlanod and DABSO ((1,4-diazabiscyclo patsnap.compatsnap.compatsnap.comoctane bis(sulfur dioxide) adduct), indicating that DABSO or related compounds might be involved in degradation pathways or potentially in specific synthetic steps or analyses nih.gov.

Prodrug Concept and its Chemical Basis for Cimlanod

Cimlanod functions as a pH-sensitive prodrug of HNO nih.govmedchemexpress.com. The fundamental concept of a prodrug involves a pharmacologically inactive or less active chemical derivative of a drug molecule that undergoes a transformation within the body to release the active parent drug uobabylon.edu.iqresearchgate.netnih.gov. This approach is utilized to overcome various limitations associated with the parent drug, such as poor aqueous solubility, chemical instability, insufficient absorption, rapid metabolism, or targeted delivery uobabylon.edu.iqresearchgate.netresearchgate.net.

In the case of Cimlanod, the chemical basis for its prodrug activity lies in its structure as an N-hydroxy-5-methylfuran-2-sulfonamide. It is designed to deliver HNO via a pH-dependent chemical breakdown when exposed to the neutral pH environment of the bloodstream medchemexpress.comrsc.org. This controlled release mechanism ensures that the highly reactive HNO species is generated at the desired site of action, minimizing potential off-target effects. The pH sensitivity is a crucial aspect of its design, allowing for the release of HNO upon encountering a specific physiological environment nih.govmedchemexpress.com.

Cimlanod is considered a second-generation HNO donor, building upon earlier compounds like CXL-1020, which was a first-generation donor that released HNO along with an inactive organic by-product rsc.org. The design of Cimlanod aims for a more controlled and efficient release of HNO.

Stability and Degradation Pathways of Cimlanod in Solution

The stability of Cimlanod in solution is a critical factor for its formulation and efficacy. Studies have investigated its degradation, particularly in prototype formulation solutions nih.govpatsnap.com.

Influence of Environmental Factors on Degradation (e.g., Oxygen Exposure)

Environmental factors significantly influence the degradation of Cimlanod. Notably, the degradation of Cimlanod in solution has been shown to increase when the solution is exposed to air compared to a nitrogen atmosphere nih.govpatsnap.com. This indicates that oxygen plays a role in its degradation pathways. Reactive oxygen species (ROS) are known to be involved in various biological and chemical processes, and their interaction with HNO donors or HNO itself can influence stability nih.govresearchgate.netmedrxiv.orgmdpi.com. While the direct interaction of oxygen with solid Cimlanod is not explicitly detailed, its presence in solution clearly accelerates degradation.

Storage conditions also impact stability. For instance, stock solutions of Cimlanod are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen medchemexpress.com. This further emphasizes the sensitivity of Cimlanod to factors like temperature, light, and oxygen.

Identification of Degradation Products and Mechanism Postulation

During stressed stability studies of Cimlanod in a prototype formulation solution (e.g., at pH 4.5 and 40°C), several degradants have been observed nih.govpatsnap.com. An unexpected predominant unknown degradant was identified alongside previously known ones nih.gov. This unknown degradant was isolated and analyzed using techniques like LC-HRMS, which revealed an empirical formula equivalent to an adduct of Cimlanod with SO₂ nih.govpatsnap.com. This was unexpected as SO₂ was not intentionally added to the formulation nih.govpatsnap.com.

Further investigation involved synthesizing this unknown degradant from Cimlanod and DABSO, and its structure was elucidated using single crystal X-ray crystallography nih.govpatsnap.com. This confirmed the nature of the adduct.

A plausible mechanism for this unexpected degradation pathway involving the formation of the SO₂ adduct has been postulated nih.govpatsnap.comlarvol.com. While the detailed mechanism is not fully elaborated in the provided snippets, the identification of a sulfur dioxide adduct as a significant degradation product highlights a specific vulnerability in Cimlanod's structure or the formulation environment under stress conditions.

Analytical Methodologies for Stability Assessment

Analytical methodologies are crucial for assessing the stability of Cimlanod and identifying its degradation products. The research indicates the use of techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the analysis of degradation products nih.govpatsnap.com. Preparative HPLC has been employed for isolating degradants from stressed solutions nih.gov. Single crystal X-ray crystallography was utilized to elucidate the structure of an isolated unknown degradant nih.govpatsnap.com.

These methodologies allow for the separation, identification, and structural characterization of Cimlanod and its degradation products, providing essential data for understanding its stability profile and degradation pathways. The development and validation of stability-indicating methods are crucial for the quality control and regulatory applications of drug products containing Cimlanod nih.govpatsnap.com.

Here is a table summarizing some of the analytical methodologies mentioned:

| Analytical Methodology | Application |

| LC-HRMS | Analysis and identification of degradation products |

| Preparative HPLC | Isolation of degradation products |

| Single crystal X-ray crystallography | Structural elucidation of isolated degradants |

Advanced Methodologies in Cimlanod Research

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling play a significant role in modern drug discovery and development by providing a cost-effective and time-efficient means to analyze drug candidates. bioascent.commdpi.com These methods are applied at various stages to focus research efforts and gain scientific insights. bioascent.com

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a widely used computational technique in structure-based drug design that analyzes the composition and orientation of molecules at the binding site of a macromolecular target. nih.gov It helps investigate the behavior of small molecules at the target protein junction and model interactions at the atomic level. nih.gov Molecular dynamics (MD) simulations are considered a highly efficient method for studying biological macromolecules, providing insights into the dynamic behavior of proteins over time and predicting adaptations under physiological conditions. nih.gov MD simulations can also be used to predict the characteristics of a ligand-binding pocket and identify key interactions. nih.gov While the search results confirm the general application of molecular docking and dynamics simulations in identifying and understanding protein-ligand interactions mdpi.compensoft.netnih.govmdpi.com, specific detailed findings applying these techniques directly to Cimlanod and its target interactions were not extensively available in the provided snippets. However, given Cimlanod's mechanism as an HNO donor wikipedia.org, these methods would likely be employed to study its interaction with thiol-containing proteins and metalloproteins, which are known targets for HNO. researchgate.net

Predictive Modeling of HNO Release and Reactivity

Cimlanod delivers HNO via pH-dependent chemical breakdown in the bloodstream. medchemexpress.com Predictive modeling in this context would involve simulating the chemical kinetics of Cimlanod's breakdown to understand the rate and extent of HNO release under physiological conditions. HNO is a highly reactive species, undergoing rapid dimerization and dehydration. researchgate.net It is also known to react readily with thiols and metalloproteins. researchgate.net Predictive modeling could be used to anticipate the reaction pathways and stability of HNO released from Cimlanod in various biological environments, considering its electrophilic nature and preference for addition reactions with nucleophiles, particularly thiols. researchgate.net While the provided information highlights the chemical properties and reactivity of HNO researchgate.netmdpi.com, specific details on predictive modeling applied to Cimlanod's HNO release and reactivity were not found.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models is fundamental in preclinical research to characterize drug disposition and response, providing a quantitative framework for identifying potential clinical candidates. capes.gov.br These models link the dosing regimen of a compound to the observed pharmacological response. capes.gov.brnih.gov Animal models are selected based on their similarities to humans in terms of pharmacodynamics, pharmacokinetics, and physiology/pathophysiology. eupati.eu PK/PD modeling can optimize clinical trial design, guide dose and regimen selection, and help predict effects in specific subpopulations. nih.govugd.edu.mk Studies in canine heart failure models have shown that intravenous infusion of Cimlanod is associated with beneficial inotropic, lusitropic, and vasodilatory properties. medchemexpress.com These in vivo animal studies provide data that would be crucial for developing and validating PK/PD models for Cimlanod. capes.gov.br While the search results confirm the importance and application of PK/PD modeling in animal studies capes.gov.brnih.govugd.edu.mkresearchgate.net, specific detailed PK/PD modeling results for Cimlanod were not available in the provided snippets, although animal studies demonstrating its effects are mentioned. medchemexpress.com

Preclinical Imaging Techniques for In Vivo Studies

Magnetic Resonance Imaging (MRI) for Cardiac Function Assessment

Magnetic Resonance Imaging (MRI), particularly Cardiac Magnetic Resonance (CMR), is considered a gold standard for assessing cardiac structure and function in both clinical and preclinical settings. mdpi.comradiologyinfo.orgnih.govwikipedia.org CMR allows for the evaluation of heart chamber anatomy and function, myocardial tissue characteristics, and the effects of cardiovascular diseases. mdpi.comradiologyinfo.orgnih.govwikipedia.org In preclinical studies, MRI provides high-resolution anatomical information and allows for longitudinal monitoring of disease progression or response to treatment. nih.gov Specific applications include assessing left ventricular mass and volumes, analyzing myocardial tissue composition, and detecting myocardial abnormalities. mdpi.comnih.gov While CMR is a valuable tool for assessing cardiac function in heart failure mdpi.comnih.govwikipedia.org, specific published research detailing the use of MRI to assess cardiac function specifically in Cimlanod preclinical studies was not found in the provided snippets. However, given Cimlanod's intended use in heart failure wikipedia.org and the capabilities of CMR mdpi.comradiologyinfo.orgnih.govwikipedia.org, it is a highly relevant technique for such research.

Ultrasound (US) Imaging for Hemodynamic Monitoring

Ultrasound imaging, including echocardiography, is a non-invasive tool used for hemodynamic monitoring, particularly in critical care settings. mdpi.comrecapem.com It allows for the assessment of cardiac output, filling pressures, and vascular congestion. mdpi.comrecapem.com In preclinical studies, ultrasound can be used to evaluate hemodynamic status and monitor the response to treatment. mdpi.comrecapem.com Echocardiography can assess left and right ventricular function and can be used to estimate stroke volume and cardiac output by measuring parameters like the left ventricular outflow tract (LVOT) diameter and velocity-time integral (VTI). mdpi.com A randomized trial in patients with chronic heart failure with reduced ejection fraction utilized echocardiography to compare the hemodynamic effects of Cimlanod and nitroglycerin, observing similar effects on parameters such as transmitral E-wave Doppler velocity, E/e' ratio, and E/A ratio. researchgate.net This demonstrates the application of ultrasound in assessing the hemodynamic impact of Cimlanod in a clinical setting, which is also applicable to preclinical animal models.

Translational Research Perspectives and Future Directions for Cimlanod

Bridging In Vitro and In Vivo Preclinical Findings

A critical aspect of translational research is understanding how molecular and cellular effects observed in vitro translate to physiological responses in vivo. For cimlanod, this involves connecting the fundamental chemistry of HNO with its observed effects in preclinical animal models.

In vitro studies have established that HNO's primary mechanism of action involves the modification of protein thiol groups, particularly those on cysteine residues. This interaction can lead to the formation of sulfinamides or disulfide bonds, altering protein structure and function. Key protein targets identified in cardiac tissue include those integral to calcium cycling and myofilament function:

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a): HNO enhances SERCA2a activity, leading to more efficient reuptake of calcium into the sarcoplasmic reticulum during diastole. ahajournals.org

Ryanodine (B192298) Receptors (RyR2): HNO increases the open probability of these channels, facilitating the release of calcium during systole. ahajournals.org

Phospholamban (PLN): Modification of this regulatory protein contributes to the disinhibition of SERCA2a.

Myofilament Proteins: HNO has been shown to directly modify myofilament proteins, leading to an increased sensitivity to calcium and enhanced contractility. nih.gov

These molecular interactions provide a biochemical basis for the positive inotropic (increased contractility) and lusitropic (improved relaxation) effects observed in preclinical in vivo models. In canine models of heart failure, administration of HNO donors, including cimlanod's parent compound, has been shown to improve cardiac function. nih.gov Specifically, these studies demonstrated enhanced contractility and relaxation, accompanied by venous and arterial dilation. nih.gov The vasodilatory effects are attributed to HNO's ability to activate soluble guanylate cyclase, a mechanism it shares with nitric oxide (NO), though its myocardial effects are distinct and independent of cGMP.

The bridge between these findings lies in the understanding that the discrete thiol modifications observed at the cellular level collectively manifest as the integrated hemodynamic improvements seen in whole-animal studies. The enhanced calcium cycling and myofilament sensitization directly translate to a more forceful and efficient cardiac contraction and relaxation, while the effects on the vasculature contribute to a reduction in both preload and afterload.

Identification and Validation of Preclinical Biomarkers for HNO Activity

The development of reliable biomarkers is essential for understanding the pharmacodynamics of a novel compound and for assessing its target engagement in preclinical models. For cimlanod, the unique reactivity of HNO offers opportunities for the development of specific biomarkers of its activity.

Given that HNO's primary molecular targets are protein thiols, the detection of specific HNO-induced post-translational modifications can serve as a direct biomarker of its action. The formation of a sulfinamide on a cysteine residue is a modification that is specific to HNO and is not typically formed by other reactive nitrogen or oxygen species.

Preclinical research has explored methods to identify these HNO-induced protein modifications. For instance, proteomic approaches have been utilized to detect sulfinamide modifications on proteins in platelets treated with an HNO donor. This methodology provides a proof-of-concept for identifying a "fingerprint" of HNO activity.

The validation of such a biomarker in preclinical models would involve several steps:

Identification of Target Proteins: Identifying specific, abundant, and easily accessible proteins that are readily modified by HNO in vivo.

Assay Development: Creating sensitive and specific assays, likely utilizing mass spectrometry-based techniques, to detect and quantify the sulfinamide modification on the target protein(s).

Correlation with Pharmacological Effect: Demonstrating a clear relationship between the extent of biomarker modification and the observed physiological effects of cimlanod in animal models.

Beyond direct markers of thiol modification, changes in downstream signaling molecules and physiological parameters can also serve as valuable preclinical biomarkers. For example, studies with cimlanod have monitored plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a marker of cardiac stress, which showed a dose-dependent reduction during infusion. jacc.org While not exclusive to HNO activity, when used in conjunction with more specific markers, such indicators can provide a comprehensive picture of the compound's biological effects.

Potential for Cimlanod as a Tool in Disease Pathophysiology Research (excluding specific human indications and clinical outcomes)

Cimlanod's utility extends beyond its therapeutic potential; it serves as a valuable research tool for investigating the pathophysiology of various diseases where redox signaling and protein thiol modifications play a role. By providing a reliable source of HNO, cimlanod allows researchers to probe the function of HNO-sensitive pathways in different disease models.

One key area of investigation is the role of redox signaling in cellular function and dysfunction. The balance between reactive oxygen and nitrogen species is crucial for normal physiology, and disruptions in this balance are implicated in numerous diseases. Cimlanod can be used to specifically introduce HNO into a biological system, allowing for the dissection of its effects from those of other reactive species like nitric oxide or peroxynitrite. This can help elucidate the specific contributions of HNO to redox-sensitive signaling cascades.

Furthermore, cimlanod can be employed to study the consequences of thiol-based protein modifications in disease. For example, in preclinical models of neurodegenerative diseases where oxidative and nitrative stress are implicated, cimlanod could be used to investigate how HNO-mediated modifications of specific neuronal proteins affect their function, aggregation, and contribution to disease progression. nih.govmdpi.com By observing the downstream effects of these specific modifications, researchers can gain insights into the molecular mechanisms driving the pathology.

The table below outlines potential research applications of cimlanod as a tool compound:

| Research Area | Potential Application of Cimlanod | Investigated Pathophysiological Mechanism |

| Neurodegeneration | Administration in preclinical models of neurodegenerative diseases. | To study the impact of HNO-mediated thiol modifications on protein aggregation and neuronal function. |

| Inflammation | Use in cell culture and animal models of inflammation. | To probe the role of HNO in modulating inflammatory signaling pathways and cytokine production. nih.govnih.gov |

| Metabolic Diseases | Application in models of metabolic dysfunction. | To investigate the influence of HNO on key metabolic enzymes and signaling pathways regulated by thiol redox state. |

Exploration of Novel Preclinical Applications Beyond Cardiovascular Systems

While the primary focus of cimlanod research has been on its cardiovascular effects, the fundamental reactivity of HNO with thiols suggests that its biological activity is not confined to the heart and blood vessels. Preclinical studies using other HNO donors have begun to explore its potential in a variety of other systems.

Inflammation and Pain: Research has shown that HNO donors can exert significant anti-inflammatory and analgesic effects in preclinical models. nih.govnih.gov Studies have demonstrated that an HNO donor can inhibit inflammatory hyperalgesia by reducing the production of pro-inflammatory cytokines. nih.gov The mechanism appears to involve the activation of the cGMP/PKG/ATP-sensitive K+ channel signaling pathway. nih.govnih.gov Furthermore, HNO donors have been shown to reduce leukocyte adhesion to the endothelium, a key event in the inflammatory response.

Neurobiology: The role of HNO in the central nervous system is an emerging area of research. Given the importance of redox signaling and the high metabolic rate of the brain, HNO is likely to have significant effects on neuronal function. Preclinical investigations are exploring the potential for HNO to modulate neurotransmission and neuronal survival. However, the ability of specific HNO donors to cross the blood-brain barrier is a critical factor in these studies.

Oncology: Preliminary preclinical studies have suggested that HNO donors may have anti-cancer properties. This is based on the observation that HNO can inhibit the proliferation of breast cancer cells and reduce tumor growth and angiogenesis in animal models. The proposed mechanism involves the inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells.

The following table summarizes some of the preclinical findings of HNO donors in non-cardiovascular systems:

| System | Preclinical Model | Observed Effects | Potential Mechanism of Action |

| Inflammatory/Pain | Carrageenan-induced hyperalgesia in rats | Reduced pain and swelling | Inhibition of cytokine production, activation of cGMP/PKG/K+ channel pathway. nih.govnih.gov |

| Neurological | In vitro neuronal cultures | Modulation of neuronal signaling pathways | Thiol modification of key neuronal proteins. |

| Oncology | Breast cancer xenografts in mice | Suppression of tumor growth and angiogenesis | Inhibition of GAPDH and glycolysis. |

Unanswered Questions and Future Research Avenues in HNO Biology with Cimlanod

Despite the advances in understanding the pharmacology of HNO, many fundamental questions about its biology remain. The availability of a well-characterized HNO donor like cimlanod provides an invaluable tool to address these questions.

Endogenous Production of HNO: A major unanswered question is whether HNO is produced endogenously in mammals and, if so, by what mechanisms. While there is some speculation that nitric oxide synthase (NOS) enzymes could produce HNO under certain conditions, this has not been definitively proven. Cimlanod can be used in preclinical models to mimic the effects of potential endogenous HNO, helping to identify physiological systems where it may play a regulatory role.

Specificity of Thiol Modifications: HNO reacts with thiols, but the extent of its specificity for certain protein thiols over others is not fully understood. Future research using cimlanod in combination with advanced proteomic techniques can help to map the "HNO-ome" – the complete set of proteins modified by HNO in a given cell or tissue type. This will provide a more comprehensive understanding of its biological targets and the basis for its distinct pharmacological profile.

Interaction with Other Signaling Pathways: The interplay between HNO and other signaling pathways, particularly those involving nitric oxide and reactive oxygen species, is a complex area that requires further investigation. Cimlanod can be used to systematically study these interactions in various preclinical models, helping to unravel the integrated redox signaling network.

Future research with cimlanod is poised to significantly advance our understanding of HNO biology, potentially uncovering new therapeutic applications and shedding light on fundamental physiological and pathophysiological processes.

Q & A

Q. What are the recommended experimental protocols for preparing stable stock solutions of Cimlanod in vitro?

Cimlanod’s solubility varies significantly across solvents: it is sparingly soluble in acetonitrile (0.1–1 mg/mL) and poorly miscible in DMSO (1–10 mg/mL). To ensure stability, dissolve the compound under inert gas purging (e.g., nitrogen or argon) to minimize oxidative degradation. Validate solubility and stability using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) after preparation and at regular intervals during storage .

Q. How does Cimlanod’s mechanism of action as a nitrooxy donor translate to hemodynamic effects in preclinical models?

In a canine heart failure model induced by microembolization, intravenous infusion of Cimlanod (7 µg/kg/min for 4 hours) reduced systemic vascular resistance (SVR) and mean arterial pressure (MAP) while increasing cardiac output. These effects correlate with nitric oxide (NO)-mediated vasodilation pathways. Design experiments to measure real-time changes in hemodynamic parameters (e.g., MAP, SVR) using pressure transducers and flow probes, paired with plasma nitrate/nitrite assays to confirm NO release .

Q. What are the critical parameters for ensuring reproducibility in Cimlanod dosing regimens?

Key parameters include:

- Infusion rate : Maintain precise control (±2% variability) using syringe pumps.

- Vehicle compatibility : Use saline or phosphate-buffered saline (PBS) adjusted to physiological pH (7.2–7.4).

- Dose-response validation : Conduct pilot studies to establish linearity between dose and hemodynamic outcomes (e.g., MAP reduction). Document batch-specific purity (≥98%) and storage conditions (−20°C) to mitigate batch-to-batch variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between Cimlanod’s in vitro potency and in vivo efficacy?

Contradictions may arise from differences in bioavailability, metabolic degradation, or tissue-specific NO signaling. Address this by:

- Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma and tissue concentrations of Cimlanod and its metabolites using LC-MS/MS.

- Tissue-specific assays : Use microdialysis probes or organ bath systems to isolate vascular vs. cardiac effects.

- Control for confounding factors : Account for anesthesia, species-specific physiology, and comorbidities (e.g., renal/hepatic impairment) in model selection .

Q. What statistical approaches are optimal for analyzing time-dependent hemodynamic data in Cimlanod studies?

Use mixed-effects models to handle repeated-measures data (e.g., MAP measurements at 0, 2, 4 hours post-infusion). Include fixed effects for dose, time, and interaction terms, with random effects for subject variability. For non-linear trends, apply generalized additive models (GAMs) or segmented regression. Validate assumptions via residual plots and sensitivity analyses .

Q. How should researchers design experiments to evaluate Cimlanod’s long-term safety and tolerance in chronic models?

- Chronic dosing protocols : Extend infusion durations (e.g., 7–14 days) in rodent or large-animal models. Monitor weight, organ histopathology, and biomarkers (e.g., troponin for cardiac stress, creatinine for renal function).

- Tolerance assays : Compare acute vs. chronic responses to Cimlanod using dose-escalation challenges.

- Mechanistic follow-up : Assess receptor desensitization (e.g., soluble guanylate cyclase activity) via Western blot or ELISA .

Q. What methodologies are effective for resolving discrepancies in Cimlanod’s metabolite profiling across studies?

- High-resolution mass spectrometry (HRMS) : Identify unknown metabolites using untargeted metabolomics workflows.

- Isotopic labeling : Synthesize deuterated Cimlanod to track metabolic pathways.

- Cross-species comparisons : Profile metabolites in human hepatocytes vs. preclinical models to identify species-specific metabolism .

Methodological Guidance

Q. How to validate Cimlanod’s target engagement in complex biological systems?

- Chemical proteomics : Use affinity-based probes (e.g., biotinylated Cimlanod derivatives) to pull down protein targets.

- Functional assays : Measure cGMP levels (downstream of NO signaling) in target tissues.

- Genetic knockdown/knockout models : Silence candidate receptors (e.g., sGC) to confirm pathway specificity .

Q. How to integrate multi-omics data (transcriptomics, proteomics) into Cimlanod research frameworks?

- Pathway enrichment analysis : Use tools like Gene Ontology (GO) or KEGG to identify NO-related pathways.

- Network pharmacology : Map interactions between Cimlanod’s targets and disease-associated genes.

- Machine learning : Train classifiers to predict hemodynamic outcomes from omics signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。